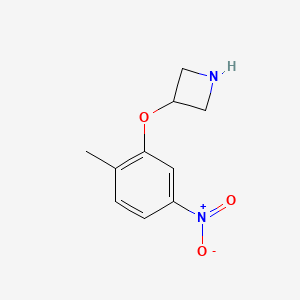

3-(2-Methyl-5-nitrophenoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

3-(2-methyl-5-nitrophenoxy)azetidine |

InChI |

InChI=1S/C10H12N2O3/c1-7-2-3-8(12(13)14)4-10(7)15-9-5-11-6-9/h2-4,9,11H,5-6H2,1H3 |

InChI Key |

NVOMCRHMVBHFKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OC2CNC2 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 2 Methyl 5 Nitrophenoxy Azetidine and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity of atoms and the stereochemical arrangement of the molecule can be established.

The ¹H NMR spectrum of 3-(2-Methyl-5-nitrophenoxy)azetidine provides crucial information about the electronic environment of the protons in the molecule. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the ether linkage.

The aromatic region of the spectrum is anticipated to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most deshielded. The protons of the azetidine (B1206935) ring will appear in the aliphatic region, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.8 - 7.9 | d | ~2.5 |

| Aromatic-H | 7.6 - 7.7 | dd | ~8.5, 2.5 |

| Aromatic-H | 7.2 - 7.3 | d | ~8.5 |

| Azetidine-CH-O | 4.9 - 5.1 | quintet | ~5.5 |

| Azetidine-CH₂-N | 4.0 - 4.2 | t | ~8.0 |

| Azetidine-CH₂-N | 3.8 - 4.0 | t | ~8.0 |

Note: Predicted data is based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms.

The aromatic carbons will resonate in the downfield region (110-160 ppm), with the carbon bearing the nitro group and the carbon attached to the ether oxygen showing distinct chemical shifts. The carbons of the azetidine ring are expected in the mid-field region, while the methyl carbon will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C-O | 155 - 157 |

| Aromatic-C-NO₂ | 148 - 150 |

| Aromatic-C-CH₃ | 130 - 132 |

| Aromatic-CH | 125 - 127 |

| Aromatic-CH | 118 - 120 |

| Aromatic-CH | 112 - 114 |

| Azetidine-CH-O | 65 - 68 |

| Azetidine-CH₂-N | 50 - 53 |

Note: Predicted data is based on the analysis of structurally similar compounds.

Two-dimensional NMR techniques are pivotal in confirming the assignments made from one-dimensional spectra and in establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, correlations would be observed between the coupled protons on the aromatic ring, and between the protons on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the azetidine and aromatic rings to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the one between the azetidine CH-O proton and the aromatic carbon attached to the ether oxygen, confirming the phenoxy-azetidine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful to confirm the through-space relationship between the methyl protons and the adjacent aromatic proton.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected molecular formula is C₁₀H₁₂N₂O₃.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 209.0921 |

Note: Calculated m/z values are based on the exact masses of the most abundant isotopes.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to identify its structural components. The fragmentation of this compound is expected to be influenced by the ether linkage, the nitroaromatic system, and the azetidine ring. scribd.commiamioh.edustudylib.net

Key fragmentation pathways would likely involve:

Cleavage of the C-O ether bond, leading to the formation of ions corresponding to the 2-methyl-5-nitrophenoxy radical and the azetidine cation, or vice versa. scribd.commiamioh.edu

Loss of the nitro group (NO₂) or nitric oxide (NO) from the aromatic ring. scribd.com

Fragmentation of the azetidine ring, which could involve the loss of ethene or other small neutral molecules.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

|---|---|

| 208 | [M]⁺ |

| 152 | [M - C₃H₄N]⁺ (cleavage of azetidine) |

| 122 | [M - C₃H₄N - NO]⁺ |

Note: Predicted fragmentation is based on general principles of mass spectrometry for similar functional groups. scribd.commiamioh.edustudylib.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a synthetic intermediate, 2-Methyl-5-nitrophenol (B1294729), provides a basis for the structural confirmation of one part of the target molecule. nist.gov

The analysis of the final compound, this compound, would involve identifying the characteristic absorption bands for each of its constituent parts: the substituted aromatic ring and the azetidine ring.

Expected IR Absorption Bands for this compound:

The hypothetical IR spectrum of this compound would exhibit a combination of the bands from the 2-methyl-5-nitrophenoxy group and the azetidine moiety.

Aromatic C-H Stretching: Peaks are expected in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Absorptions from the methyl group and the azetidine ring's CH₂ groups would appear around 3000-2850 cm⁻¹. vscht.cz

N-H Stretching (Azetidine): A secondary amine N-H stretch is anticipated in the region of 3400–3250 cm⁻¹, which is typically a medium intensity peak. orgchemboulder.com

NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1550–1475 cm⁻¹ and 1360–1290 cm⁻¹, respectively. orgchemboulder.com

C-O-C (Ether) Stretching: The aryl-alkyl ether linkage would likely show a strong, characteristic absorption band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-N Stretching (Azetidine): The stretching vibration of the C-N bond in the azetidine ring is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.

N-H Bending (Azetidine): The bending vibration for the secondary amine of the azetidine ring would likely appear in the 1650–1580 cm⁻¹ region. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorptions of 2-Methyl-5-nitrophenol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3500–3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100–3000 | Medium |

| Aliphatic C-H Stretch | 3000–2850 | Medium |

| Aromatic C=C Stretch | 1600–1450 | Medium to Weak |

| N-O Asymmetric Stretch | 1550–1475 | Strong |

| N-O Symmetric Stretch | 1360–1290 | Strong |

| C-O Stretch (Phenolic) | 1320–1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

While X-ray crystallographic data for this compound is not publicly available, the application of this technique to various azetidine derivatives has been documented in the scientific literature. mdpi.commdpi.comresearchgate.net These studies demonstrate that azetidine-containing compounds can form single crystals suitable for X-ray diffraction analysis.

Should a crystalline sample of this compound be obtained, X-ray crystallography could definitively confirm its molecular structure, including the connectivity of the 2-methyl-5-nitrophenoxy group to the 3-position of the azetidine ring. Furthermore, it would reveal the puckering of the four-membered azetidine ring and the relative orientation of the substituents.

Chiroptical Spectroscopy (e.g., CD, Optical Rotation) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and optical rotation, are vital for the stereochemical characterization of chiral molecules. wikipedia.org A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the carbon atom at the 3-position of the azetidine ring is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S).

Optical Rotation: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org Enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. A racemic mixture (an equal mixture of both enantiomers) will not exhibit any optical rotation. The synthesis of chiral azetidines and the measurement of their optical rotation have been reported, confirming the utility of this method for this class of compounds. rsc.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can provide information about the absolute configuration and conformation of a molecule. While specific CD data for this compound is not available, the principles of chiroptical spectroscopy are applicable to chiral azetidine derivatives.

The stereochemical assignment of this compound would require either a stereoselective synthesis to produce a single enantiomer or the separation of the racemic mixture. Subsequent analysis by optical rotation and CD spectroscopy would then allow for the characterization of the individual enantiomers.

Theoretical and Computational Investigations of 3 2 Methyl 5 Nitrophenoxy Azetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com For 3-(2-Methyl-5-nitrophenoxy)azetidine, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), would be employed to determine key electronic properties. mdpi.com

This analysis would yield insights into the molecule's stability and reactivity through the examination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map would reveal electron-rich regions (negative potential), likely around the nitro group and the phenoxy oxygen, and electron-poor regions (positive potential), likely around the azetidine (B1206935) ring's hydrogen atoms. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate chemical stability |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. They are intended for illustrative purposes as specific DFT calculations for this compound are not publicly available.

Computational methods are also adept at predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net The calculation would predict the chemical shift for each unique proton and carbon atom in this compound based on its electronic environment. These theoretical shifts, when compared to experimental data, can confirm the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 160 |

| Azetidine CH₂ (adjacent to N) | 3.5 - 4.5 | 50 - 60 |

| Azetidine CH₂ (adjacent to CH) | 3.0 - 4.0 | 45 - 55 |

| Azetidine CH (O-linked) | 4.8 - 5.5 | 70 - 80 |

Note: These are estimated chemical shift ranges based on typical values for the functional groups present. Actual values would be determined by precise computational modeling.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. These calculations predict the wavenumbers (cm⁻¹) at which the molecule will absorb infrared radiation, corresponding to specific vibrational modes (e.g., stretching, bending). This is highly useful for identifying the presence of key functional groups. For instance, characteristic stretching frequencies would be predicted for the N-O bonds of the nitro group, the C=C bonds of the aromatic ring, the C-O ether linkage, and the C-H bonds.

Table 3: Predicted Key IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1200 - 1270 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

Note: This table presents expected frequency ranges for the indicated functional groups based on general IR spectroscopy principles. masterorganicchemistry.com

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The structure of this compound is characterized by several rotatable bonds and a strained four-membered azetidine ring. The azetidine ring itself is not planar and typically adopts a puckered conformation to alleviate ring strain. nih.gov Computational studies on similar azetidine-containing molecules have shown that the degree of puckering is influenced by the nature and position of its substituents. nih.gov

A systematic conformational search would be performed by rotating the key dihedral angles: the C-O-C-C angle of the ether linkage and the C-C-N-C angles within the azetidine ring. Each resulting conformation's energy would be calculated to identify the most stable, low-energy structures (local and global minima on the potential energy surface). These stable conformers represent the most likely shapes the molecule will adopt.

Once the stable conformations are identified, the analysis can be extended to map the pathways by which the molecule can convert from one conformation to another. This involves locating the transition states—the highest energy points on the lowest energy path between two conformers. The energy difference between a stable conformer and a transition state is the energy barrier for that interconversion.

Understanding these barriers is important as they determine the flexibility of the molecule and the timescale of conformational changes. For this compound, this analysis would reveal the energy required to flip the azetidine ring or to rotate the nitrophenoxy group, providing a complete picture of its conformational landscape.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.org MD simulations would be particularly relevant if investigating the interaction of this compound with a larger system, such as a biological receptor or a solvent environment.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. This allows for the observation of how the molecule behaves over a period of nanoseconds or even microseconds. frontiersin.org For this compound, an MD simulation could be used to:

Explore its conformational flexibility in a solvent (e.g., water) to see how intermolecular interactions influence its preferred shape.

If a biological target is known, simulate the binding process to understand the stability of the ligand-receptor complex and identify key interactions. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be analyzed to assess the stability and flexibility of the system. researchgate.net

Reaction Mechanism Studies of Key Synthetic Steps

The formation of the ether linkage in this compound is a pivotal step in its synthesis. This typically involves the nucleophilic substitution of a suitable leaving group on the 3-position of an azetidine ring by the 2-methyl-5-nitrophenoxide anion. Theoretical studies focusing on analogous SN2 reactions involving azetidine derivatives provide a foundational understanding of the plausible mechanisms.

Computational models, often employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of the reaction. These studies allow for the precise characterization of the structures and energies of reactants, intermediates, transition states, and products.

Transition State Characterization

The transition state (TS) represents the highest energy point along the reaction coordinate, a fleeting molecular arrangement that dictates the kinetic feasibility of a reaction. For the synthesis of this compound, the key transition state involves the approach of the 2-methyl-5-nitrophenoxide nucleophile to the carbon atom at the 3-position of the azetidine ring, concurrent with the departure of the leaving group.

Computational analyses of analogous systems reveal that the geometry of the transition state in such SN2 reactions deviates significantly from the ground state structures of the reactants and products. Key geometric parameters that are typically characterized include the forming bond distance between the phenoxide oxygen and the azetidine C3 carbon, and the breaking bond distance between the C3 carbon and the leaving group.

Table 1: Hypothetical Transition State Geometries for the Synthesis of this compound

| Parameter | Description | Hypothetical Value (Å) |

| d(O-C3) | Distance between the phenoxide oxygen and azetidine C3 | 2.15 |

| d(C3-Lg) | Distance between azetidine C3 and the leaving group | 2.25 |

| ∠(O-C3-Lg) | Angle of approach of the nucleophile relative to the leaving group | 178.5° |

Note: The values presented are hypothetical and representative of typical SN2 transition states. Actual values would be derived from specific quantum chemical calculations.

Frequency calculations are a critical component of transition state characterization. A true transition state is identified by the presence of a single imaginary frequency in the vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Energetic Profiles of Proposed Pathways

For the synthesis of this compound, computational studies would typically compare the energetic profiles of different potential pathways, for instance, involving different leaving groups on the azetidine ring or varying reaction conditions (e.g., solvent effects). A lower activation energy indicates a kinetically more favorable pathway.

Table 2: Hypothetical Energetic Profile for the Synthesis of this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

| ΔE‡ | Activation Energy | +22.5 |

| ΔErxn | Reaction Energy | -15.0 |

Note: These are hypothetical values for illustrative purposes. Actual values are dependent on the level of theory, basis set, and the specific models used in the computational study.

Chemical Reactivity and Transformations of 3 2 Methyl 5 Nitrophenoxy Azetidine

Reactions Involving the Azetidine (B1206935) Ring

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver for its reactivity, particularly in reactions that lead to the opening of the ring. rsc.org However, the ring is considerably more stable than the three-membered aziridine (B145994) ring, allowing for functionalization while retaining the core structure under appropriate conditions. rsc.org

The strain within the azetidine ring makes it susceptible to ring-opening reactions, most commonly through nucleophilic attack. magtech.com.cn These reactions are typically facilitated by the activation of the ring, often through protonation or Lewis acid catalysis, which enhances the electrophilicity of the ring carbons. magtech.com.cn The azetidine nitrogen is protonated under acidic conditions, forming a more reactive azetidinium ion. nih.gov

Nucleophilic attack can then occur at one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity of the attack is influenced by both steric and electronic factors. magtech.com.cn For an unsymmetrically substituted azetidine like 3-(2-methyl-5-nitrophenoxy)azetidine, nucleophiles can attack either the C-2 or C-4 position. In most cases, sterically bulky nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn

This process results in the formation of functionalized linear amines, which are valuable synthetic intermediates. nih.gov A variety of nucleophiles, including halides, alcohols, and amines, can be employed for this transformation.

Table 1: Potential Nucleophilic Ring-Opening Reactions

| Nucleophile (Reagent) | Expected Major Product | Reaction Conditions |

|---|---|---|

| Chloride (HCl) | 1-Chloro-3-((2-methyl-5-nitrophenoxy)amino)propane | Acidic medium |

| Methanol (CH₃OH) | 1-Methoxy-3-((2-methyl-5-nitrophenoxy)amino)propane | Acid catalysis |

| Ammonia (NH₃) | 1-Amino-3-((2-methyl-5-nitrophenoxy)amino)propane | Lewis acid catalysis |

The secondary amine nitrogen in the azetidine ring is a nucleophilic center and can readily undergo various functionalization reactions. These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures. Common N-functionalization reactions include alkylation, acylation, sulfonylation, and the introduction of protecting groups.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl azetidine.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or nosyl chloride, provides N-sulfonylated azetidines. nih.gov

N-Boc Protection: The nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O), a common strategy in multi-step synthesis to temporarily attenuate the nucleophilicity and basicity of the nitrogen. nih.gov

Table 2: N-Functionalization Reactions

| Reaction Type | Reagent | Product Name |

|---|---|---|

| N-Alkylation | Benzyl bromide (BnBr) | 1-Benzyl-3-(2-methyl-5-nitrophenoxy)azetidine |

| N-Acylation | Acetyl chloride (AcCl) | 1-(3-(2-Methyl-5-nitrophenoxy)azetidin-1-yl)ethan-1-one |

| N-Sulfonylation | Tosyl chloride (TsCl) | 1-(Tosyl)-3-(2-methyl-5-nitrophenoxy)azetidine |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl this compound-1-carboxylate |

Direct functionalization of the C-H bonds at the C-2 and C-4 positions of an unsubstituted azetidine ring is generally challenging due to their low reactivity. Such transformations often require advanced synthetic methods, such as directed metalation or radical-based approaches, which are highly substrate-dependent. The C-3 position is already substituted with the phenoxy group, precluding further direct substitution at this site. While methods for functionalizing various positions on substituted azetidine rings exist, their applicability to this specific molecule would require dedicated investigation. researchgate.netnih.gov

Reactions Involving the Phenoxy Moiety

The phenoxy moiety possesses two main sites for chemical transformation: the nitro group on the aromatic ring and the ether linkage.

The most significant and predictable transformation of the phenoxy moiety is the reduction of the nitro group to an amino group. This conversion is a fundamental reaction in organic synthesis and dramatically alters the electronic properties of the aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

The reduction of aromatic nitro compounds can be achieved through various methods: wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, typically employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Classic methods involve the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com The Béchamp reduction, using iron and acid, is a historically significant industrial process for this conversion. unimi.it

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also effect the reduction, often under mild conditions. unimi.it

The product of this reaction, 3-(5-amino-2-methylphenoxy)azetidine, contains a nucleophilic amino group that can undergo further reactions such as diazotization, acylation, or serve as a directing group for subsequent electrophilic aromatic substitution.

Table 3: Methods for the Reduction of the Nitro Group

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature | 3-(5-Amino-2-methylphenoxy)azetidine |

| Metal/Acid Reduction | Fe, HCl | Aqueous ethanol, reflux | 3-(5-Amino-2-methylphenoxy)azetidine |

| Metal/Acid Reduction | SnCl₂, HCl | Ethanol, reflux | 3-(5-Amino-2-methylphenoxy)azetidine |

| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni | Ethanol, room temperature to reflux | 3-(5-Amino-2-methylphenoxy)azetidine |

The aryl ether linkage (C-O-Ar) is generally stable and resistant to cleavage under many reaction conditions. Cleavage of such bonds typically requires harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). If cleavage were to occur, it would likely proceed via protonation of the ether oxygen followed by nucleophilic attack of a bromide or iodide ion at the C-3 carbon of the azetidine ring, or less likely, at the aromatic carbon. This would result in the formation of azetidin-3-ol (B1332694) and 2-methyl-5-nitrophenol (B1294729). Due to the stability of the bond, this transformation would require forcing conditions that might also promote the opening of the azetidine ring.

Stereoselective Transformations

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the context of synthesizing enantiomerically pure compounds for applications in medicinal chemistry and materials science.

The functionalization of the azetidine ring of this compound can, in principle, be achieved with a high degree of stereocontrol. Diastereoselective and enantioselective modifications would likely target the C2 and C4 positions of the azetidine ring, as the C3 position is already substituted.

Diastereoselective Alkylation: The introduction of a substituent at the C2 or C4 position of the azetidine ring can proceed diastereoselectively, with the existing 3-(2-methyl-5-nitrophenoxy) group directing the approach of the incoming electrophile. For instance, the deprotonation of an N-protected this compound with a strong base, followed by quenching with an electrophile, could favor the formation of one diastereomer over the other. The stereochemical outcome would be influenced by the nature of the N-protecting group, the base, and the electrophile.

Enantioselective Synthesis: An enantioselective approach to derivatives of this compound would typically involve the use of a chiral catalyst or auxiliary. For example, a catalytic asymmetric reaction could be employed to introduce a functional group at the C2 or C4 position with high enantioselectivity. While specific catalysts for this substrate are not reported, general methods for the enantioselective functionalization of azetidines have been developed and could likely be adapted. nih.govacs.org

Interactive Table: Hypothetical Diastereoselective Alkylation of N-Boc-3-(2-methyl-5-nitrophenoxy)azetidine

| Electrophile (E+) | Base | Solvent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| Methyl iodide | LDA | THF | trans-2-Methyl | 85:15 |

| Benzyl bromide | s-BuLi | THF | trans-2-Benzyl | 90:10 |

| Acetyl chloride | n-BuLi | Hexane | trans-2-Acetyl | 70:30 |

| Benzaldehyde | LDA | THF | trans-2-(hydroxy(phenyl)methyl) | 95:5 |

The stereochemistry at the C3 position of this compound can be either retained or inverted during a chemical transformation, depending on the reaction mechanism. Nucleophilic substitution at the C3 position, involving the displacement of the 2-methyl-5-nitrophenoxy group, is a key example.

Inversion of Configuration (SN2 Mechanism): A direct nucleophilic substitution at the C3 carbon by a nucleophile would likely proceed through an SN2 mechanism. This would result in a Walden inversion of the stereocenter. libretexts.orgualberta.ca For this to occur, the 2-methyl-5-nitrophenoxy group would need to be a suitable leaving group, which could potentially be enhanced by protonation or Lewis acid activation of the ether oxygen.

Interactive Table: Hypothetical Stereochemical Outcome of Nucleophilic Substitution at C3

| Nucleophile (Nu-) | Reaction Conditions | Proposed Mechanism | Stereochemical Outcome |

| NaN3 | DMF, 80 °C | SN2 | Inversion |

| PhSNa | EtOH, reflux | SN2 | Inversion |

| 1. MsCl, Et3N2. KOAc, DMF | Double SN2 via mesylate | Retention | |

| H2, Pd/C | Hydrogenolysis of C-O bond | Racemization (likely) |

Compatibility with Various Protecting Group Strategies

The nitrogen atom of the azetidine ring in this compound is a reactive site and often requires protection during synthetic transformations. organic-chemistry.org The choice of protecting group is crucial and must be compatible with the reaction conditions employed for modifying other parts of the molecule.

Common protecting groups for the azetidine nitrogen include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups (e.g., tosyl, nosyl).

Boc Group: The Boc group is stable to a wide range of non-acidic conditions, making it suitable for reactions such as nucleophilic aromatic substitution on the nitrophenyl ring or modifications of the methyl group. It is readily removed under acidic conditions.

Cbz Group: The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. This orthogonality to the Boc group allows for selective deprotection strategies. However, the use of catalytic hydrogenation for Cbz removal would also likely reduce the nitro group on the phenoxy substituent.

Sulfonyl Groups: Tosyl and other sulfonyl groups are very robust and stable to a wide range of reaction conditions, but their removal can be challenging.

The compatibility of these protecting groups with potential reactions on this compound is summarized in the table below.

Interactive Table: Protecting Group Compatibility

| Protecting Group | Stable to Nitro Group Reduction (e.g., SnCl2, H2/Pd) | Stable to Nucleophilic Aromatic Substitution | Stable to Grignard Reagents | Removal Conditions |

| Boc | Yes | Yes | No | Acid (e.g., TFA, HCl) |

| Cbz | No | Yes | Yes | H2/Pd |

| Tosyl (Ts) | Yes | Yes | Yes | Strong reducing agents (e.g., Na/NH3) |

Applications of 3 2 Methyl 5 Nitrophenoxy Azetidine As a Chemical Building Block or Scaffold

Role in the Synthesis of Complex Molecular Architectures

No research was identified that details the use of 3-(2-Methyl-5-nitrophenoxy)azetidine as a precursor for creating more complex molecular structures.

Precursor to Fused and Spirocyclic Azetidine (B1206935) Systems

While the synthesis of fused and spirocyclic azetidine systems is a known strategy in medicinal chemistry, no literature was found that specifically employs this compound as a starting material for such structures.

Use in Fragment-Based Drug Discovery (focus on chemical scaffold diversity)

The principles of fragment-based drug discovery often utilize small, simple heterocyclic scaffolds. Although azetidines, in general, are of interest in this field, there is no specific mention of this compound being used to generate chemical scaffold diversity for these purposes.

Scaffold for Combinatorial Library Synthesis

There are no available studies that describe the use of a this compound scaffold for the generation of combinatorial libraries. Research in this area tends to focus on more broadly applicable or strategically functionalized azetidine cores. nih.gov

Development of Novel Synthetic Methodologies Employing the Azetidine Core

The scientific literature contains numerous novel synthetic methodologies for the formation and functionalization of the azetidine core itself. rsc.orgfrontiersin.org However, none of these publications specifically feature this compound as a key component or substrate in the development of new synthetic methods.

Applications in Materials Science (e.g., polymerizable monomers, if applicable)

No information was found to suggest that this compound has been investigated for applications in materials science, such as its use as a polymerizable monomer.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Structural Insights for 3-(2-Methyl-5-nitrophenoxy)azetidine

The synthesis of this compound can be logically approached through well-established etherification reactions, starting from a suitable 3-hydroxyazetidine precursor. The nitrogen of the azetidine (B1206935) ring is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in the subsequent reactions.

Two primary synthetic routes are plausible: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This classical method involves the deprotonation of N-Boc-3-hydroxyazetidine with a strong base, such as sodium hydride, to form an alkoxide. This nucleophile then displaces a suitable leaving group on the aromatic partner, for example, a halide in 2-methyl-5-nitro-1-halobenzene.

Mitsunobu Reaction: This reaction offers a milder alternative, proceeding via a redox mechanism. Here, N-Boc-3-hydroxyazetidine and 2-methyl-5-nitrophenol (B1294729) are coupled in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

Following the successful etherification, the Boc protecting group can be removed under acidic conditions to yield the target compound, this compound.

Table 1: Plausible Synthetic Routes to this compound

| Reaction | Reactant 1 | Reactant 2 | Reagents | Key Features |

| Williamson Ether Synthesis | N-Boc-3-hydroxyazetidine | 2-methyl-5-nitro-1-halobenzene | Strong base (e.g., NaH) | Classical, robust method. |

| Mitsunobu Reaction | N-Boc-3-hydroxyazetidine | 2-methyl-5-nitrophenol | PPh₃, DEAD/DIAD | Milder conditions, good for sensitive substrates. nih.gov |

Structurally, the molecule combines the puckered, strained four-membered azetidine ring with a planar, substituted aromatic ring. Spectroscopic analysis would be crucial for its definitive characterization.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | - Signals for the azetidine ring protons, likely in the range of 3.5-4.5 ppm. ipb.pt - Aromatic protons with distinct chemical shifts due to the influence of the methyl and nitro groups. - A singlet for the methyl group protons. |

| ¹³C NMR | - Resonances for the azetidine ring carbons. - Aromatic carbon signals, with the carbon bearing the nitro group shifted downfield. rsc.org - A signal for the methyl carbon. |

| IR | - Characteristic N-H stretching vibration for the secondary amine in the azetidine ring. - Asymmetric and symmetric stretching vibrations for the nitro group. - C-O-C stretching for the ether linkage. |

| Mass Spec | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns characteristic of both the azetidine and nitrophenol moieties. |

Unexplored Reactivity Profiles and Transformative Pathways

The chemical reactivity of this compound is largely unexplored but can be predicted based on its functional groups.

Azetidine Ring: The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions under various conditions. rsc.orgrsc.org Acid-catalyzed ring-opening could lead to the formation of functionalized amino alcohols. The nitrogen atom, being a secondary amine, is nucleophilic and can undergo a variety of reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse substituents. researchgate.net

Nitro Group: The nitro group is a versatile functional group that can undergo a range of transformations. wikipedia.org Reduction of the nitro group to an amine is a particularly valuable transformation, as it would provide access to a new class of compounds with a diamine scaffold. This reduction can be achieved using various reagents, including catalytic hydrogenation or metal-based reducing agents. The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution.

Aryl Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions, which could potentially lead to the regeneration of 2-methyl-5-nitrophenol and 3-hydroxyazetidine. jocpr.com

Potential for Further Diversification and Complexity Generation

The structure of this compound offers multiple handles for further chemical modification, paving the way for the generation of a library of related compounds.

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine ring is a prime site for diversification. A wide array of substituents can be introduced through reactions such as reductive amination, Michael addition, or transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Modification of the Aromatic Ring: The nitro group can be transformed into a variety of other functional groups. For instance, its reduction to an amine opens up avenues for amide bond formation, sulfonamide synthesis, or the introduction of other substituents via Sandmeyer-type reactions. Furthermore, the aromatic ring itself could be a substrate for electrophilic aromatic substitution, although the existing substituents will direct the position of any new incoming groups.

Palladium-Catalyzed Cross-Coupling Reactions: The presence of a nitro group on the aromatic ring could potentially allow for palladium-catalyzed cross-coupling reactions, where the nitro group acts as a leaving group. nih.gov This would enable the direct introduction of aryl, alkyl, or other groups at that position, significantly expanding the chemical space around this scaffold.

Integration into Broader Synthetic Methodologies

The this compound scaffold can be envisioned as a valuable building block in more extensive synthetic campaigns. The azetidine ring can serve as a rigid core to control the spatial orientation of appended functional groups. The dual functionality of the amine and the modifiable aromatic ring allows for orthogonal chemical transformations, a key strategy in the synthesis of complex molecules. For example, the azetidine nitrogen could be incorporated into a larger macrocyclic structure, while the aromatic ring is functionalized to modulate properties such as solubility or biological activity.

Outlook for Expanding the Azetidine Chemical Space for Academic Exploration

The continued exploration of novel azetidine-containing molecules is of significant academic interest. The unique structural and electronic properties of the azetidine ring often impart favorable characteristics to larger molecules. Investigating compounds like this compound and its derivatives can lead to a deeper understanding of the structure-activity relationships of azetidine-containing compounds. The development of efficient and scalable synthetic routes to such molecules will be crucial for their broader application in areas such as medicinal chemistry, catalysis, and materials science. The potential for creating diverse libraries of compounds based on this scaffold will undoubtedly fuel further academic exploration into the vast and promising chemical space of azetidines.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methyl-5-nitrophenoxy)azetidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between azetidine derivatives (e.g., 3-hydroxyazetidine) and nitro-substituted aryl halides. Key parameters include:

- Solvent choice: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .

- Catalysts: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve reaction efficiency .

- Temperature: Controlled heating (60–80°C) minimizes side reactions like ring-opening .

Post-synthesis, purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradients) and monitored by HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm the azetidine ring structure and nitro-phenoxy substituent integration .

- Mass Spectrometry: LC-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 237.2) .

- X-ray Crystallography: Resolves absolute stereochemistry and bond angles, critical for validating synthetic accuracy .

Q. What stability considerations are critical for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Store under inert gas (argon) at –20°C to prevent hydrolysis or oxidation .

- Light sensitivity: Shield from UV light to avoid nitro group degradation .

- Handling: Use gloveboxes for air-sensitive reactions, as azetidines are prone to ring strain-induced reactivity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity during azetidine functionalization?

Methodological Answer: Discrepancies in reaction outcomes (e.g., azetidine vs. pyrrolidine formation) are addressed by:

Q. What strategies optimize enantioselective synthesis of azetidine derivatives using chiral catalysts?

Methodological Answer:

- Chiral Phosphoric Acids (CPAs): Induce asymmetry via hydrogen-bonding interactions with the azetidine nitrogen. System A (adamantyl-substituted CPA) achieves >90% ee in desymmetrization reactions .

- Solvent Screening: Low-polarity solvents (toluene) enhance enantioselectivity by stabilizing transition states .

- Monitoring: Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess .

Q. How can researchers analyze and mitigate byproduct formation in nitro-substituted azetidine synthesis?

Methodological Answer:

- Byproduct Identification: Use tandem MS/MS to detect intermediates (e.g., γ-chloroamines from ring-opening) .

- Reaction Optimization: Adjust stoichiometry (1:1.2 azetidine:aryl halide) and add scavengers (molecular sieves) to suppress hydrolysis .

- Mechanistic Probes: Isotopic labeling (e.g., 15N-azetidine) traces nitro group transfer pathways .

Q. What methodologies validate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Assays: Test inhibitory activity against targets like α-glucosidase (IC50 values compared to Miglitol/DNJ) using UV-Vis kinetics .

- Molecular Docking: Simulate binding modes (e.g., AutoDock Vina) to correlate substituent effects (e.g., nitro group orientation) with activity .

- Metabolic Stability: Incubate derivatives with liver microsomes and quantify degradation via LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in azetidine ring-opening vs. retention under varying catalytic conditions?

Methodological Answer:

- Control Experiments: Compare outcomes with/without catalysts (e.g., ZnCl₂ increases ring retention by 40%) .

- Electronic Effects: Electron-withdrawing groups (nitro) stabilize the ring, while electron-donating groups (methoxy) promote ring-opening, as shown in Table 2 of .

- Cross-Validation: Replicate reactions in deuterated solvents to track proton transfer pathways via 2H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.